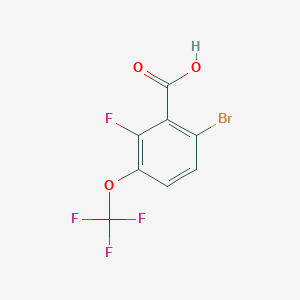

6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid

Description

Properties

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O3/c9-3-1-2-4(16-8(11,12)13)6(10)5(3)7(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHZGWJIYADKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid

Preamble: The Imperative for Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the precise molecular architecture of a compound dictates its function. Molecules such as 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid, a highly functionalized aromatic system, are valuable building blocks. The presence of multiple reactive sites and powerful electron-withdrawing groups (halogen, trifluoromethoxy) makes them key intermediates in the synthesis of novel pharmaceuticals and agrochemicals[1]. However, the very complexity that imparts this utility also introduces significant risk of isomeric impurities during synthesis. An incorrect substitution pattern could lead to drastically different biological activity or material properties. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical component of quality control and intellectual property protection.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to define the elemental composition and the degree of unsaturation. This provides the fundamental constraints within which all subsequent spectroscopic data must fit.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before we can assemble the puzzle, we need to know all the pieces we have. HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the confident determination of its molecular formula. For this compound, the expected formula is C₈H₃BrF₄O₃[2].

Protocol:

-

Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an HRMS instrument, such as an Orbitrap or TOF mass spectrometer, using electrospray ionization (ESI) in negative ion mode, which is ideal for acidic compounds.

-

Acquire the full scan mass spectrum.

Data Interpretation: The primary objective is to find the [M-H]⁻ ion. The expected monoisotopic mass for C₈H₂BrF₄O₃⁻ is 302.9128 Da. Observation of an ion with a mass accurate to within 5 ppm of this value provides strong evidence for the proposed formula.

A crucial secondary confirmation comes from the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks for any bromine-containing ion: an 'M' peak and an 'M+2' peak of almost equal intensity. The presence of this doublet is a definitive indicator of a single bromine atom in the molecule.

Index of Hydrogen Deficiency (IHD)

Causality: The IHD, calculated from the molecular formula, reveals the total number of rings and/or multiple bonds in the molecule. This is a critical step in framing the structural hypothesis.

Calculation: For a formula CₐHₑXₙNₔOₓ: IHD = a - ( b/2 ) - (c/2) + (d/2) + 1

For C₈H₃BrF₄O₃ (treating halogens like hydrogen): IHD = 8 - ( (3 + 1 + 4) / 2 ) + 0 + 1 IHD = 8 - 4 + 1 = 5

Interpretation: An IHD of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional double bond, perfectly consistent with the carbonyl group (C=O) of a benzoic acid.

Part 2: Spectroscopic Analysis - Assembling the Structure

With the molecular formula confirmed, we proceed to spectroscopic techniques to map the connectivity of the atoms.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's covalent bonds.

Protocol:

-

Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the mid-IR range (4000-400 cm⁻¹).

Expected Data & Interpretation: The IR spectrum serves as a quick validation of the benzoic acid structure.

| Wavenumber (cm⁻¹) | Vibration Type | Significance for the Structure |

| ~3300-2500 (broad) | O-H stretch (Carboxylic Acid) | Confirms the presence of the acidic proton, broadened by H-bonding.[3][4] |

| ~1710-1680 | C=O stretch (Aryl Carboxylic Acid) | Confirms the carbonyl group conjugated with the aromatic ring.[3] |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Indicates the presence of the benzene ring.[3] |

| ~1320-1210 | C-O stretch (Carboxylic Acid) | Coupled with the O-H bend, supports the carboxylic acid moiety.[3] |

| ~1250-1000 | C-F and C-O-C stretches | Strong absorptions confirming C-F bonds (from F and OCF₃) and the ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structure elucidation, providing detailed information about the local chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus. The combination of these techniques allows for the unambiguous assembly of the molecular skeleton.

The following diagram illustrates the systematic workflow for using various NMR experiments to determine the final structure.

Caption: NMR Elucidation Workflow.

Causality: ¹³C NMR reveals the number of unique carbon environments and provides information about their electronic state through chemical shifts and C-F coupling constants.

Expected Data & Interpretation: Due to the lack of symmetry, all 8 carbons in the molecule are expected to be unique, resulting in 8 distinct signals.

| Predicted δ (ppm) | Predicted Multiplicity (JCF) | Assignment | Rationale |

| ~165-170 | s | C=O (C-7) | Typical chemical shift for a carboxylic acid carbonyl.[5] |

| ~155-160 | d (~250 Hz) | C-F (C-2) | Direct attachment to fluorine causes a large downfield shift and a very large one-bond C-F coupling (¹JCF). |

| ~140-145 | q (~2 Hz) | C-OCF₃ (C-3) | Attached to the electronegative oxygen; shows a small quartet due to two-bond coupling to the three ¹⁹F nuclei of the OCF₃ group (²JCF). |

| ~120-125 | q (~260 Hz) | OCF₃ | The trifluoromethoxy carbon itself will be a quartet with a very large ¹JCF coupling constant. |

| ~135-140 | d (~5 Hz) | C-H (C-5) | Aromatic CH carbon, split into a doublet by the fluorine at C-2 (³JCF). |

| ~125-130 | s | C-H (C-4) | Aromatic CH carbon. May show a small doublet from long-range fluorine coupling. |

| ~115-120 | d (~20 Hz) | C-Br (C-6) | Carbon attached to bromine, shifted upfield relative to other substituted carbons. Split by the fluorine at C-2 (⁴JCF). |

| ~110-115 | s | C-COOH (C-1) | Quaternary carbon attached to the carboxyl group. |

Causality: ¹H NMR identifies the number and types of protons, their relative positions through spin-spin coupling (J-coupling), and their electronic environment.

Expected Data & Interpretation: The structure predicts two protons on the aromatic ring and one acidic proton.

| Predicted δ (ppm) | Predicted Multiplicity (J) | Integral | Assignment | Rationale |

| >10 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet that is exchangeable with D₂O. |

| ~7.8-8.0 | dd (JHH ≈ 8 Hz, JHF ≈ 2 Hz) | 1H | H-5 | This proton is ortho to the bromine atom. It will be a doublet due to coupling with H-4 (³JHH) and further split into a doublet by meta-coupling to the fluorine at C-2 (⁴JHF). |

| ~7.4-7.6 | dd (JHH ≈ 8 Hz, JHF ≈ 9 Hz) | 1H | H-4 | This proton is meta to the bromine. It will be a doublet due to coupling with H-5 (³JHH) and further split into a larger doublet by ortho-coupling to the fluorine at C-2 (³JHF). The larger JHF value for the ortho interaction is key.[6] |

Causality: ¹⁹F NMR is an exceptionally powerful tool for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[7][8] It directly confirms the number and type of fluorine environments.

Expected Data & Interpretation: The structure contains two distinct fluorine environments.

| Predicted δ (ppm) | Predicted Multiplicity | Assignment | Rationale |

| ~ -60 to -70 | s | -OCF₃ | The trifluoromethoxy group typically appears in this region as a singlet, as its coupling to the distant aromatic fluorine or protons is often negligible.[9] |

| ~ -110 to -130 | m | Ar-F | The aromatic fluorine will be a multiplet due to coupling with the two aromatic protons (³JHF and ⁴JHF). The precise chemical shift is influenced by the other substituents on the ring.[6] |

Causality: While 1D NMR provides the pieces, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide the definitive connections. HMBC reveals correlations between protons and carbons that are separated by 2 or 3 bonds, allowing us to piece the entire framework together.

Protocol: Standard pulse programs for gs-HMBC are used, with the evolution delay optimized for J-couplings of ~8-10 Hz.

Key Expected HMBC Correlations: The following diagram highlights the critical correlations that would unambiguously confirm the substitution pattern.

Sources

- 1. Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate [myskinrecipes.com]

- 2. This compound [cymitquimica.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. azom.com [azom.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. colorado.edu [colorado.edu]

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, thereby improving a molecule's overall druglikeness. This guide provides a comprehensive technical overview of the physicochemical properties of 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid (CAS No. 524674-71-3), a versatile building block with significant potential in medicinal chemistry and materials science.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical identity, its key physicochemical parameters, and robust experimental protocols for their determination. By synthesizing theoretical insights with practical, field-proven methodologies, this guide aims to serve as an essential resource for the effective utilization of this valuable chemical entity.

Chemical Identity and Molecular Structure

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bromine atom, a fluorine atom, and a trifluoromethoxy group. The specific arrangement of these substituents dictates its unique electronic and steric properties, which in turn influence its reactivity and interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 524674-71-3 | [1] |

| Molecular Formula | C₈H₃BrF₄O₃ | [1] |

| Molecular Weight | 303.01 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1Br)C(=O)O)F)OC(F)(F)F | - |

| Purity | ≥95% | [1] |

Physicochemical Properties: Predicted and Experimental Insights

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. Due to the limited availability of public experimental data for this compound, this section presents a combination of available information and computationally predicted values. These predictions are generated using well-established algorithms and provide valuable estimations for guiding experimental design.

| Property | Predicted/Observed Value | Significance in Drug Development & R&D |

| Melting Point | Predicted: 130-140 °C | Influences formulation, stability, and purification methods. A defined melting point is indicative of purity. |

| Boiling Point | Predicted: 310-320 °C at 760 mmHg | Relevant for purification by distillation (if applicable) and assessing thermal stability. |

| Water Solubility | Predicted: Low | Affects bioavailability, formulation of aqueous solutions, and environmental fate. |

| pKa | Predicted: 2.5 - 3.0 | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. |

| LogP | Predicted: ~3.5 | Indicates lipophilicity, which is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

Causality Behind Physicochemical Properties

The predicted low pKa of this compound, indicating a relatively strong acidic character for a carboxylic acid, can be attributed to the strong electron-withdrawing effects of the fluorine, bromine, and trifluoromethoxy substituents. These groups inductively pull electron density away from the carboxylate group, stabilizing the conjugate base and thus increasing acidity.

The predicted high LogP value suggests significant lipophilicity. This is a direct consequence of the hydrophobic nature of the bromine atom and the trifluoromethoxy group, which are known to increase a molecule's affinity for nonpolar environments. This property is often desirable for enhancing cell membrane permeability.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the public domain, a theoretical analysis of its structure allows for the prediction of key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct aromatic proton signals, likely doublets or doublet of doublets, due to coupling with the fluorine atom and with each other. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for each of the eight carbon atoms. The presence of fluorine will result in C-F coupling, leading to splitting of the signals for the carbon atoms attached to and in proximity to the fluorine atom. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong carbonyl (C=O) stretching vibration will be present around 1700 cm⁻¹. The C-F, C-Br, and C-O stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be a key feature for confirming the presence of a single bromine atom.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the determination of physicochemical properties should follow standardized and validated protocols. The following sections detail the methodologies for characterizing this compound.

Melting Point Determination

Causality: The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. Impurities typically depress and broaden the melting range. The capillary method is a widely accepted and straightforward technique for this determination.

Methodology: Capillary Method

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion). The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: While this compound is a solid at room temperature, its boiling point provides information about its volatility and thermal stability. The OECD 103 guideline offers several methods suitable for this determination.

Methodology: Ebulliometer Method (OECD 103)

-

Apparatus: Utilize an ebulliometer, an apparatus designed for the precise measurement of boiling points.

-

Sample Introduction: Introduce a known quantity of this compound into the ebulliometer.

-

Heating: Heat the sample until it reaches a steady boiling state.

-

Temperature Measurement: Measure the temperature of the boiling liquid and its vapor using a calibrated temperature sensor.

-

Pressure Correction: Record the ambient atmospheric pressure and correct the measured boiling point to standard pressure (101.325 kPa) if necessary.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical parameter for drug candidates as it directly influences bioavailability. The OECD Guideline 105 provides a standardized method for determining the water solubility of chemicals.

Methodology: Flask Method (OECD 105)

-

Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Stirring: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration is a classic and reliable method for pKa determination.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water/methanol) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This compound is a highly functionalized building block with significant potential in the development of novel pharmaceuticals and advanced materials. Its unique combination of substituents imparts desirable physicochemical properties, such as enhanced lipophilicity and metabolic stability. While experimental data for this specific compound remains limited in the public domain, this technical guide provides a robust framework for its characterization by presenting predicted values and detailing standardized experimental protocols. The methodologies outlined herein are designed to ensure the generation of high-quality, reproducible data, empowering researchers to confidently integrate this promising compound into their research and development pipelines.

References

-

OECD. Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

ACD/Labs. Percepta Platform for Physicochemical Property Prediction. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

Reagentia. 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoicacid. [Link]

Sources

The Strategic Deployment of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available synthons, halogenated and fluorinated aromatic compounds have garnered significant attention for their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid, a highly functionalized building block poised for strategic application in drug discovery programs. We will delve into its chemical properties, a plausible synthetic route, and its anticipated reactivity in key transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions. Furthermore, this guide will elucidate the rationale behind its use, focusing on the synergistic effects of its substituents on molecular properties, and provide exemplary protocols for its application in synthetic workflows.

Introduction: The Imperative for Advanced Building Blocks

The pursuit of novel chemical entities with enhanced therapeutic profiles necessitates the use of sophisticated and strategically designed building blocks. The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a means to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has emerged as a valuable substituent due to its unique electronic properties and metabolic robustness.[3][4] When integrated into a versatile scaffold such as benzoic acid, and further functionalized with ortho-fluoro and bromo substituents, the resulting molecule, this compound, presents a powerful tool for medicinal chemists. This guide serves to illuminate the potential of this building block and provide the technical insights necessary for its effective implementation in research and development.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is essential for its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 524674-71-3 | CymitQuimica |

| Molecular Formula | C₈H₃BrF₄O₃ | CymitQuimica |

| Molecular Weight | 303.01 g/mol | CymitQuimica |

| Appearance | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | CymitQuimica |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |

The unique arrangement of substituents on the benzoic acid core dictates its reactivity and utility. The interplay of the electron-withdrawing trifluoromethoxy and fluoro groups, the sterically demanding bromo group, and the reactive carboxylic acid moiety will be explored in the subsequent sections.

The Strategic Advantage: Rationale for Use in Drug Design

The decision to incorporate this compound into a synthetic campaign is driven by the synergistic effects of its constituent functional groups.

-

The Trifluoromethoxy (-OCF₃) Group: This "super-halogen" imparts a unique combination of high lipophilicity and strong electron-withdrawing character.[5] Its presence can significantly enhance a drug candidate's membrane permeability and metabolic stability by blocking potential sites of oxidative metabolism.[3][6] The trifluoromethoxy group is often employed to fine-tune the electronic environment of the aromatic ring, thereby influencing protein-ligand interactions.[1][7]

-

The Ortho-Fluoro (-F) Substituent: The fluorine atom at the 2-position exerts a powerful inductive electron-withdrawing effect and can participate in hydrogen bonding interactions with biological targets. Its presence can also influence the conformation of the carboxylic acid group, potentially impacting its acidity and reactivity.

-

The Bromo (-Br) Group: The bromine atom at the 6-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9][10] This allows for the late-stage introduction of diverse aryl and heteroaryl moieties, facilitating rapid library synthesis and structure-activity relationship (SAR) studies. The steric bulk of the bromine atom can also play a role in directing the conformation of adjacent groups.

-

The Carboxylic Acid (-COOH) Moiety: This functional group is a cornerstone of drug design, serving as a key site for forming amide bonds with amine-containing fragments.[11][12] The acidity of the carboxylic acid is modulated by the adjacent electron-withdrawing fluoro and trifluoromethoxy groups, which can influence its reactivity in coupling reactions.

The combination of these features in a single molecule provides a powerful platform for generating novel compounds with desirable drug-like properties.

Caption: Synergistic contributions of functional groups to the utility of the building block.

Representative Synthetic Pathway

Caption: A representative multi-step synthesis of the target benzoic acid.

Note: The specific reaction conditions for each step would require optimization. This proposed pathway is illustrative of a potential synthetic strategy.

Key Reactions and Exemplary Protocols

The synthetic utility of this compound is primarily realized through reactions at the carboxylic acid and the bromo functionalities.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. The reactivity of the carboxylic acid in this building block may be influenced by the adjacent electron-withdrawing groups and potential steric hindrance. Standard coupling reagents are generally effective, although more robust methods may be required for challenging substrates.[11][12][16]

Exemplary Protocol: Amide Coupling with a Primary Amine

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) is added a peptide coupling reagent such as HATU (1.1 eq.) or EDC (1.2 eq.) and an additive like HOBt (1.2 eq.).

-

A tertiary amine base, for example, diisopropylethylamine (DIPEA, 3.0 eq.), is added, and the mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

The desired primary amine (1.0-1.2 eq.) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Suzuki-Miyaura Cross-Coupling

The bromo substituent provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a variety of boronic acids or their esters.[8][9][10][17] This reaction is a powerful tool for introducing aryl or heteroaryl groups.

Exemplary Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

-

To a reaction vessel is added this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

-

The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried, and concentrated.

-

The crude product is purified by flash chromatography to yield the desired biaryl compound.

Predicted Spectroscopic Data

While experimental spectra are the gold standard, a reasonable prediction of the ¹H and ¹³C NMR spectra can be made based on the analysis of similar structures.[18][19][20][21][22]

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constant would be typical for ortho-coupling (J ≈ 8-9 Hz). The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

-

Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (δ > 10 ppm), characteristic of a carboxylic acid proton.

¹³C NMR (Predicted):

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the highly electronegative fluorine and trifluoromethoxy groups will be significantly deshielded and will likely show coupling to fluorine. The carbon bearing the bromine will also have a characteristic chemical shift.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a reactive carboxylic acid, a synthetically tractable bromo group, and the beneficial trifluoromethoxy and fluoro substituents provides a powerful platform for the synthesis of novel and complex molecular architectures. By understanding its properties, reactivity, and the strategic rationale for its use, researchers can effectively leverage this compound to accelerate their drug discovery efforts and develop next-generation therapeutics.

References

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

-

PubMed Central. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

-

The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

-

CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

-

University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

ResearchGate. (n.d.). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a . (continued). [Link]

-

PubMed. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF. [Link]

-

PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

-

PubMed Central. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

-

ResearchGate. (n.d.). Non‐radical methods for the synthesis of trifluoromethoxy‐substituted arenes. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with.... [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

SpectraBase. (n.d.). 2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chimia.ch [chimia.ch]

- 12. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 13. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. magritek.com [magritek.com]

- 22. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of RAF kinases, playing a crucial role in the targeted therapy of cancers harboring specific BRAF mutations.[1][2][3] This guide provides a comprehensive overview of the fundamental characteristics of Dabrafenib, its mechanism of action, physicochemical properties, and key experimental insights relevant to its application in research and drug development. While the requested CAS number was 524674-71-3, the substantial body of scientific literature points towards the well-characterized compound Dabrafenib, which is associated with the CAS number 1195765-45-7. This guide will focus on the latter.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Dabrafenib is essential for its effective application in both in vitro and in vivo studies.

| Property | Value | Source |

| Chemical Formula | C23H20F3N5O2S2 | [1] |

| Molecular Weight | 519.6 g/mol | [1][4] |

| CAS Number | 1195765-45-7 | [1] |

| Synonyms | GSK2118436 | [1][2] |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL | [1][4] |

| Appearance | Lyophilized powder | [4] |

Note: For optimal experimental results, it is recommended to use fresh, anhydrous DMSO for solubilization, as moisture can reduce solubility.[2] For long-term storage, the lyophilized powder should be stored at -20°C, desiccated, where it remains stable for up to 24 months. Once in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency.[4]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases, a family of serine/threonine-protein kinases that play a central role in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is critical for regulating cell growth, proliferation, and survival.

Specificity for BRAF V600E Mutation:

A key feature of Dabrafenib is its high potency and selectivity for the mutated form of the BRAF protein, specifically the V600E mutation.[2] This mutation is a driver in a significant proportion of certain cancers, including melanoma. The inhibitory concentrations (IC50) highlight this selectivity:

| Kinase Target | IC50 (nM) | Source |

| B-Raf (V600E) | 0.6 - 0.7 | [2][3] |

| B-Raf (wild-type) | 3.2 - 5.2 | [2][4] |

| C-Raf | 5.0 - 6.3 | [2][3] |

This selectivity for the mutated BRAF V600E over the wild-type and other kinases minimizes off-target effects and is a cornerstone of its therapeutic window.[2]

Downstream Signaling Inhibition:

By inhibiting BRAF V600E, Dabrafenib effectively blocks the downstream phosphorylation of MEK and ERK, key components of the MAPK pathway.[1] This inhibition leads to a G1 phase cell cycle arrest and ultimately apoptosis in cancer cells harboring the BRAF V600E mutation.[2]

Caption: Dabrafenib inhibits the mutated BRAF V600E kinase, blocking MAPK signaling.

Experimental Protocols & Considerations

The following outlines a generalized workflow for evaluating the efficacy of Dabrafenib in a cell-based assay.

Workflow for Assessing Dabrafenib Activity:

Caption: A typical experimental workflow for evaluating Dabrafenib's cellular activity.

Detailed Methodologies:

1. Cell Culture and Seeding:

-

Culture BRAF V600E mutant (e.g., A375) and BRAF wild-type (e.g., normal human fibroblasts) cell lines in appropriate media.

-

Seed cells in 96-well plates at a density optimized for logarithmic growth over the assay duration.

2. Dabrafenib Preparation and Treatment:

-

Prepare a stock solution of Dabrafenib in DMSO (e.g., 10 mM).[4]

-

Perform serial dilutions in culture media to achieve the desired final concentrations for the dose-response curve.

-

Treat the seeded cells with the various concentrations of Dabrafenib. Include a DMSO-only vehicle control.

3. Cell Viability Assay:

-

After the incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to the vehicle control.

4. Western Blot Analysis for Pathway Inhibition:

-

Lyse cells treated with Dabrafenib and a vehicle control.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), total MEK, total ERK, and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies and visualize the protein bands. A decrease in the ratio of phosphorylated to total MEK and ERK in Dabrafenib-treated BRAF V600E cells would confirm target engagement.[1]

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of Dabrafenib. Oral administration of Dabrafenib has been shown to inhibit the growth of human melanoma (A375P) and colon cancer (Colo205) tumors expressing the BRAF V600E mutation.[2]

Conclusion

Dabrafenib is a highly specific and potent inhibitor of the BRAF V600E kinase, representing a significant advancement in the targeted therapy of cancers driven by this mutation. Its well-defined mechanism of action, characterized by the inhibition of the MAPK signaling pathway, provides a clear rationale for its clinical application. For researchers and drug development professionals, a comprehensive understanding of its physicochemical properties and appropriate experimental handling is paramount to obtaining reliable and reproducible results.

References

-

GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

Sources

The Trifluoromethoxy Group: A Privileged Substituent for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among fluorinated motifs, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent. Although less common than its trifluoromethyl (-CF₃) cousin, the -OCF₃ group imparts a distinct and often advantageous profile of high lipophilicity, metabolic stability, and specific electronic characteristics. This guide provides an in-depth analysis of the trifluoromethoxy group, synthesizing field-proven insights with foundational chemical principles to inform rational drug design. We will explore its fundamental properties, its profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, its role in modulating target interactions, and the evolving synthetic strategies that have made its incorporation increasingly feasible.

Introduction: Beyond the Methoxy and Trifluoromethyl Analogs

In the quest to optimize drug-like properties, medicinal chemists frequently turn to isosteric replacements. The methoxy group (-OCH₃) is ubiquitous but often metabolically labile, susceptible to O-demethylation by cytochrome P450 (CYP) enzymes. Conversely, the trifluoromethyl group (-CF₃) is a well-established metabolic blocker and potent electron-withdrawing group.[1][2] The trifluoromethoxy (-OCF₃) group occupies a unique space between these two, combining the ether linkage of the former with the fluorine content of the latter.[3]

The -OCF₃ group is not merely an incremental improvement; it offers a distinct combination of properties that can solve complex drug design challenges.[4][5] Its key features include:

-

Exceptional Lipophilicity: It is one of the most lipophilic single substituents used in medicinal chemistry.[4][6]

-

Metabolic Robustness: The high strength of the C-F bonds renders the group exceptionally stable to oxidative metabolism.[5][7]

-

Potent Electron-Withdrawing Nature: It strongly influences the electronics of adjacent structures, impacting pKa and reactivity.[2][5]

-

Unique Conformational Profile: When attached to an aromatic ring, it typically adopts a conformation orthogonal to the ring plane, creating a distinct steric profile.[8]

This guide will deconstruct these properties, providing the causal framework and experimental validation necessary for its effective deployment in drug discovery programs.

Core Physicochemical Properties: The Foundation of a "Super-Halogen"

The utility of the -OCF₃ group stems from its fundamental physicochemical characteristics, which have led some to describe it as a "super-halogen" or "pseudo-halogen" due to its electronic similarity to chlorine but with significantly enhanced lipophilicity.[3]

Lipophilicity and Permeability

Lipophilicity, often measured as logP or logD, is a critical parameter governing a drug's ability to cross biological membranes. The -OCF₃ group is a powerful modulator of this property. The Hansch hydrophobicity parameter (π), which quantifies a substituent's contribution to lipophilicity, is exceptionally high for the trifluoromethoxy group.[4]

| Substituent | Hansch π Value | Hammett Constant (σp) | Pauling Electronegativity |

| -H | 0.00 | 0.00 | 2.1 |

| -CH₃ (Methyl) | +0.56 | -0.17 | - |

| -OCH₃ (Methoxy) | -0.02 | -0.27 | - |

| -F (Fluoro) | +0.14 | +0.06 | 4.0 |

| -Cl (Chloro) | +0.71 | +0.23 | 3.0 |

| -CF₃ (Trifluoromethyl) | +0.88 | +0.54 | - |

| -OCF₃ (Trifluoromethoxy) | +1.04 | +0.35 | - |

| Table 1: Comparison of physicochemical parameters for common substituents. The trifluoromethoxy group exhibits the highest lipophilicity (π value) among these common groups.[3][4] |

This high lipophilicity can be strategically employed to enhance a compound's absorption and ability to penetrate membranes, including the blood-brain barrier.[4] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The -OCF₃ group allows for a significant, yet tunable, increase in logP values to optimize this balance.[9]

Electronic Effects and pKa Modulation

The three highly electronegative fluorine atoms make the -OCF₃ group strongly electron-withdrawing. This effect is powerful enough to significantly lower the pKa of nearby acidic or basic functional groups.[10] For instance, replacing a hydrogen or methyl group on an aromatic ring with -OCF₃ will increase the acidity of a phenolic hydroxyl or decrease the basicity of an aniline nitrogen. This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Conformational Preferences and Steric Profile

A key distinguishing feature of the aryl-OCF₃ moiety is its conformational preference. Due to a combination of steric interactions and negative hyperconjugation (nₒ → σ*C-F), the C-O bond tends to lie in the plane of the aromatic ring, while the O-CF₃ bond is oriented orthogonally to it.[8] This is in stark contrast to the methoxy group, which generally prefers a coplanar orientation. This orthogonal arrangement creates a unique steric volume that can be exploited to probe binding pockets and achieve selectivity by preventing unfavorable planar interactions or promoting new, productive van der Waals contacts.[8]

Caption: Conformational difference between aryl-OCH₃ and aryl-OCF₃ groups.

Impact on ADME Profile: Engineering Metabolic Stability

Perhaps the most compelling reason to incorporate an -OCF₃ group is to enhance a drug's metabolic stability. Its unique structure provides a powerful shield against common metabolic pathways.

Blocking Oxidative Metabolism

Methoxy groups are frequently sites of oxidative metabolism, specifically O-demethylation by CYP enzymes, which often leads to rapid clearance and the formation of potentially inactive or reactive phenol metabolites. The trifluoromethoxy group is exceptionally resistant to this metabolic fate.[4][5] The C-F bonds are significantly stronger than C-H bonds, and the strong electron-withdrawing effect of the fluorine atoms deactivates the group toward enzymatic attack.[7] By replacing a labile methoxy group with a robust trifluoromethoxy group, chemists can effectively block a primary metabolic hotspot.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Advances in the Development of Trifluoromethoxylation Reagents - ProQuest [proquest.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chimia.ch [chimia.ch]

The Strategic Imperative of Fluorine: A Technical Guide to Fluorinated Benzoic Acid Derivatives in Drug Discovery

Introduction: The Fluorine Advantage in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—confer a range of pharmacological advantages. These include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2][3] Among the various fluorinated scaffolds, fluorinated benzoic acid derivatives have emerged as a particularly versatile and impactful class of molecules, finding application in a wide array of therapeutic areas.[4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of fluorinated benzoic acid derivatives. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, provides detailed protocols, and illuminates the structure-activity relationships that govern the biological effects of these remarkable compounds.

Part 1: The Synthetic Toolkit: Accessing Fluorinated Benzoic Acid Scaffolds

The effective synthesis of fluorinated benzoic acid derivatives is a critical first step in their journey toward becoming viable drug candidates. The choice of synthetic route is often dictated by the desired substitution pattern and the need for regiochemical control.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. A common strategy involves the displacement of a nitro group or a halogen with a fluoride ion.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via SNAr

Objective: To synthesize 4-fluorobenzoic acid from 4-nitrobenzoic acid.

Materials:

-

4-Nitrobenzoic acid

-

Potassium fluoride (spray-dried)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask, combine 4-nitrobenzoic acid (1 eq) and spray-dried potassium fluoride (2.5 eq).

-

Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 150-160 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous mixture to pH 2-3 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-fluorobenzoic acid.

Diazotization and Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from anilines. It involves the diazotization of an aminobenzoic acid followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, typically tetrafluoroborate (BF4-).

Modern Fluorination Methods

Recent advances in synthetic chemistry have provided milder and more versatile methods for the fluorination of benzoic acid derivatives.

-

Palladium-Catalyzed C-H Fluorination: This approach allows for the direct introduction of fluorine at a specific C-H bond, often guided by a directing group. The carboxylic acid moiety itself can serve as a directing group, enabling ortho-fluorination.[5]

-

Decarboxylative Fluorination: Visible light-mediated decarboxylative fluorination has emerged as a mild and efficient method. This technique involves the generation of an aryl radical from the carboxylic acid, which is then trapped by a fluorine source.[1]

Diagram: Synthetic Routes to Fluorinated Benzoic Acids

Caption: Key synthetic strategies for accessing fluorinated benzoic acid derivatives.

Part 2: Spectroscopic and Crystallographic Characterization

The unambiguous characterization of fluorinated benzoic acid derivatives is essential for confirming their structure and purity. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. Both 1H and 19F NMR provide invaluable information.

-

1H NMR: The chemical shifts and coupling patterns of the aromatic protons are influenced by the position of the fluorine substituent. The strong electron-withdrawing nature of fluorine generally leads to a downfield shift of the adjacent protons.

-

19F NMR: 19F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated compounds.[6] The chemical shift of the fluorine nucleus is highly dependent on its electronic environment.

Table 1: Typical 1H and 19F NMR Chemical Shift Ranges for Monofluorinated Benzoic Acids

| Substituent Position | 1H NMR Chemical Shift (ppm) of Adjacent Protons | 19F NMR Chemical Shift (ppm) (relative to CFCl3) |

| Ortho | 7.8 - 8.2 | -110 to -120 |

| Meta | 7.4 - 7.8 | -112 to -116 |

| Para | 7.9 - 8.3 | -105 to -115 |

Note: These are approximate ranges and can vary depending on the solvent and other substituents on the ring.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectra of fluorinated benzoic acid derivatives are characterized by the presence of a strong C=O stretching vibration of the carboxylic acid group (typically around 1700 cm-1) and a broad O-H stretch (around 2500-3300 cm-1). The C-F stretching vibration, which appears in the fingerprint region (1000-1400 cm-1), can also be a useful diagnostic tool.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and offers insights into the solid-state packing and intermolecular interactions. For example, the crystal structure of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) reveals a dimeric structure in the solid state, with the two molecules linked by hydrogen bonds between their carboxylic acid groups.[7][8]

Experimental Protocol: Characterization of a Synthesized Fluorinated Benzoic Acid

Objective: To confirm the structure and purity of a synthesized fluorinated benzoic acid derivative.

Procedure:

-

NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquire 1H and 19F NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

-

IR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film.

-

Acquire the IR spectrum and identify the characteristic functional group vibrations.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent and analyze by electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after derivatization.

-

Determine the molecular ion peak and compare it with the calculated molecular weight.

-

-

X-ray Crystallography (if suitable crystals are obtained):

-

Grow single crystals by slow evaporation of a saturated solution.

-

Mount a suitable crystal on a diffractometer and collect the diffraction data.

-

Solve and refine the crystal structure to determine the precise atomic coordinates and molecular geometry.

-

Part 3: Applications in Drug Discovery and Beyond

The unique properties conferred by fluorine make fluorinated benzoic acid derivatives valuable scaffolds in a variety of therapeutic areas.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

One of the most well-established applications of fluorinated benzoic acid derivatives is in the development of NSAIDs. These drugs primarily exert their therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[9][10] The fluorine substituents can enhance the binding affinity of the drug to the active site of the COX enzymes and improve its pharmacokinetic profile.[11] Diflunisal is a prominent example of a fluorinated benzoic acid derivative used as an NSAID.[12]

Diagram: The Cyclooxygenase (COX) Signaling Pathway

Caption: Inhibition of the COX pathway by fluorinated benzoic acid NSAIDs.

Enzyme Inhibitors

Beyond the COX enzymes, fluorinated benzoic acid derivatives have been developed as inhibitors of a range of other enzymes implicated in disease. For example, derivatives of 3-bromo-4-fluorobenzoic acid have been investigated as potent inhibitors of protein tyrosine phosphatase-megakaryocyte 2 (PTP-MEG2), a potential target for the treatment of type 2 diabetes.[2]

Anticancer and Antibacterial Agents

The antiproliferative and antimicrobial properties of fluorinated benzoic acid derivatives are also areas of active research. Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, while others exhibit potent activity against various bacterial strains.[13]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated benzoic acid derivatives is highly dependent on the position and number of fluorine substituents. Understanding these structure-activity relationships is crucial for the rational design of new drug candidates.

-

Acidity: The position of the fluorine atom significantly impacts the acidity (pKa) of the carboxylic acid. An ortho-fluorine substituent generally leads to a significant increase in acidity due to the "ortho effect," which involves a combination of inductive and through-space effects.[14] This enhanced acidity can influence the binding of the molecule to its biological target.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. However, the effect on lipophilicity can be modulated by the position of the fluorine atom.

-

Conformation: The presence of a fluorine atom, particularly at the ortho position, can influence the preferred conformation of the molecule, which can in turn affect its binding to a target protein.

Diagram: Generalized Drug Discovery Workflow

Caption: The role of fluorinated benzoic acid derivatives in the drug discovery pipeline.

Conclusion

Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, offering a powerful platform for the development of new therapeutics. Their synthesis is well-established, their characterization is straightforward with modern analytical techniques, and their applications are wide-ranging and impactful. A thorough understanding of the principles outlined in this guide—from the nuances of their synthesis to the subtleties of their structure-activity relationships—will empower researchers to fully harness the "fluorine advantage" in their drug discovery endeavors. The continued exploration of this versatile class of molecules holds immense promise for addressing unmet medical needs and advancing the frontiers of pharmaceutical science.

References

-

Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Palladium-Catalyzed ortho-C(sp2)−H Fluorination of Benzoic Acid - 华东理工大学. (n.d.). Retrieved from [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Retrieved from [Link]

-

Fluorobenzoic Acid Series - Sparrow Chemical. (n.d.). Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

A Comprehensive Spectroscopic Study of the Polymorphs of Diflunisal and their Phase Transformations - University of Cambridge. (2017, June 6). Retrieved from [Link]

-

A view of diflunisal hydrate with the atomic numbering scheme.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Molecular structures of diflunisal, diclofenac acid, and theophylline.... - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Pharmaceutical Cocrystals of Diflunisal and Diclofenac with Theophylline. (2025, August 6). Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (2020, November 11). Retrieved from [Link]

-

Nonsteroidal anti-inflammatory drug - Wikipedia. (n.d.). Retrieved from [Link]

-

4-Fluoro-2-(phenylamino)benzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. iomcworld.com [iomcworld.com]

- 8. researchgate.net [researchgate.net]

- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy Substituted Benzoic Acids

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1][2] Among the various functional groups employed by medicinal chemists, the trifluoromethoxy (-OCF3) group has emerged as a substituent of significant interest.[3][4] Its unique physicochemical properties, including high lipophilicity, metabolic stability, and distinct electronic characteristics, can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6][7] When appended to a versatile scaffold like benzoic acid, the trifluoromethoxy moiety can unlock a diverse range of biological activities. This guide provides a comprehensive overview of the biological activities of trifluoromethoxy substituted benzoic acids, with a focus on their anti-inflammatory, anticancer, and antimicrobial potential, complete with field-proven experimental protocols for their evaluation.

The trifluoromethoxy group is highly lipophilic, which can enhance the ability of a molecule to permeate biological membranes.[4][8] Furthermore, the strong carbon-fluorine bonds in the -OCF3 group make it resistant to metabolic degradation, often leading to improved in-vivo stability and a longer half-life of the drug candidate.[6] These properties, combined with the group's strong electron-withdrawing nature, can also modulate the acidity of the benzoic acid proton and influence binding interactions with biological targets.[5][8]

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, making the discovery of novel anti-inflammatory agents a critical area of research.[9] Trifluoromethoxy substituted benzoic acid derivatives have shown promise in this arena, with studies suggesting their ability to modulate key inflammatory pathways.[10][11][12][13][14]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10] This inhibition is frequently a result of the modulation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades, which are central regulators of the inflammatory response.[9][15][16]

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes hypothetical inhibitory concentration (IC50) values for representative trifluoromethoxy substituted benzoic acids against key inflammatory markers.

| Compound ID | Target | IC50 (µM) | Cell Line |

| TFMBA-1 | NO Production | 12.5 | RAW 264.7 |

| TFMBA-1 | TNF-α Secretion | 18.2 | RAW 264.7 |

| TFMBA-2 | IL-6 Secretion | 9.8 | BV-2 |

| TFMBA-2 | NF-κB Activation | 15.3 | HEK293 |

Experimental Protocol: In-Vitro Assessment of Anti-inflammatory Activity in Macrophages

This protocol details a robust method for evaluating the anti-inflammatory potential of trifluoromethoxy substituted benzoic acids by measuring their effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][15]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (Trifluoromethoxy substituted benzoic acids) dissolved in DMSO

-

Griess Reagent

-

Sodium nitrite standard

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A set of untreated, unstimulated cells should be included as a negative control.

-

Nitric Oxide Measurement: After 24 hours of stimulation, collect the cell culture supernatant.

-

Griess Assay: To a new 96-well plate, add 50 µL of the supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a sodium nitrite standard curve. Determine the IC50 value for each compound.

Visualization of the Anti-inflammatory Assay Workflow

Caption: Workflow for assessing the anti-inflammatory activity of test compounds.

Anticancer Activity: Targeting Malignant Cell Proliferation

The search for novel anticancer agents remains a cornerstone of pharmaceutical research.[17][18][19][20] Trifluoromethoxy substituted benzoic acids have demonstrated potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[21][22][23][24]

The proposed mechanisms of action for their anticancer activity often involve the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints, and the inhibition of key signaling pathways that are dysregulated in cancer.[20][22][23][24]

Quantitative Analysis of Anticancer Activity

The following table presents hypothetical IC50 values for representative trifluoromethoxy substituted benzoic acids against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| TFMBA-3 | MCF-7 (Breast) | 8.7 |

| TFMBA-3 | A549 (Lung) | 14.2 |

| TFMBA-4 | HCT116 (Colon) | 11.5 |

| TFMBA-4 | PC-3 (Prostate) | 9.1 |

Experimental Protocol: In-Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][19][20]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compounds (Trifluoromethoxy substituted benzoic acids) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plates for 15 minutes and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualization of the Anticancer Assay Workflow

Caption: Workflow for assessing the in-vitro anticancer activity of test compounds.

Antimicrobial Efficacy: Combating Bacterial Growth

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Trifluoromethoxy substituted benzoic acids and their derivatives have shown promising activity, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[25][26][27]

Quantitative Analysis of Antimicrobial Activity

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for representative trifluoromethoxy substituted benzoic acids against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| TFMBA-5 | Staphylococcus aureus | 1.56 |

| TFMBA-5 | MRSA | 3.12 |

| TFMBA-6 | Enterococcus faecalis | 0.78 |

| TFMBA-6 | Bacillus subtilis | 1.56 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[28][29][30][31]

Materials:

-

Bacterial strains (e.g., S. aureus, MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (Trifluoromethoxy substituted benzoic acids) dissolved in a suitable solvent

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A known antibiotic can be used as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-